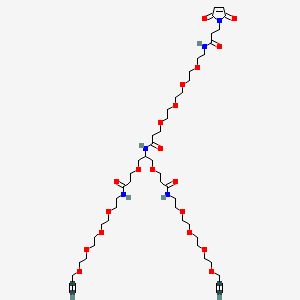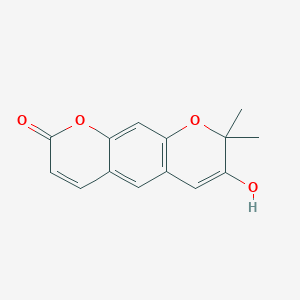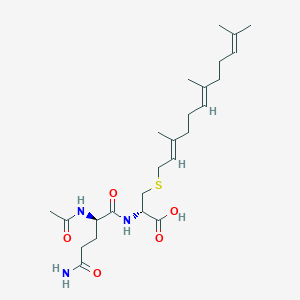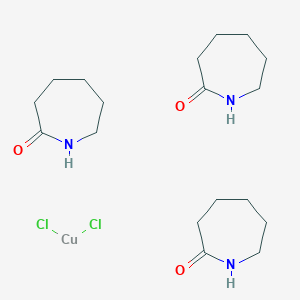
Mal-PEG4-bis-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-bis-PEG4-propargyl is a cleavable 8-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG4-bis-PEG4-propargyl involves the conjugation of maleimide and propargyl groups to a PEG chain. The reaction typically involves the following steps:
- Activation of the PEG chain with a suitable activating agent.
- Conjugation of the maleimide group to one end of the PEG chain.
- Conjugation of the propargyl group to the other end of the PEG chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of the PEG chain.
- Efficient conjugation of maleimide and propargyl groups under controlled conditions to ensure high yield and purity.
- Purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Mal-PEG4-bis-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group on another molecule.
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing molecules.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Major Products: The major product of the CuAAc reaction is a triazole-linked conjugate, which is stable and can be used for further applications .
Scientific Research Applications
Mal-PEG4-bis-PEG4-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Mal-PEG4-bis-PEG4-propargyl involves its role as a linker in click chemistry reactions. The alkyne group of this compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug development .
Comparison with Similar Compounds
Bis-propargyl-PEG4: Another click chemistry reagent that enables azide-alkyne cycloaddition reactions.
Bis-Mal-Lysine-PEG4-TFP Ester: Used in the development of therapeutic antibodies and antibody-drug conjugates.
Uniqueness: Mal-PEG4-bis-PEG4-propargyl is unique due to its cleavable nature and the presence of both maleimide and propargyl groups, which allow for versatile applications in bioconjugation and drug development. Its 8-unit PEG chain enhances solubility and stability in aqueous media, making it highly suitable for various scientific and industrial applications .
Properties
Molecular Formula |
C49H81N5O20 |
|---|---|
Molecular Weight |
1060.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C49H81N5O20/c1-3-15-61-23-29-67-35-38-70-33-27-65-21-12-51-45(56)8-18-73-41-43(42-74-19-9-46(57)52-13-22-66-28-34-71-39-36-68-30-24-62-16-4-2)53-47(58)10-17-63-25-31-69-37-40-72-32-26-64-20-11-50-44(55)7-14-54-48(59)5-6-49(54)60/h1-2,5-6,43H,7-42H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58) |
InChI Key |
NZFZQJBPQMLSSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)







![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)

